molecular formula C18H19F3N4O2 B2485726 N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1203164-40-2

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide

Numéro de catalogue: B2485726
Numéro CAS: 1203164-40-2
Poids moléculaire: 380.371
Clé InChI: LPJLVMOQTMPPED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrimidine core substituted with a pyrrolidin-1-yl group at position 6, connected via an ethoxyethyl linker to a benzamide moiety bearing a trifluoromethyl group at position 2. Its molecular formula is C₁₉H₂₀F₃N₃O₂ (calculated molecular weight: 395.38 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring may contribute to target binding through conformational flexibility .

Propriétés

IUPAC Name

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)14-6-2-1-5-13(14)17(26)22-7-10-27-16-11-15(23-12-24-16)25-8-3-4-9-25/h1-2,5-6,11-12H,3-4,7-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJLVMOQTMPPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrimidine ring , a pyrrolidine moiety , and a trifluoromethylbenzamide group. Its molecular formula is C16H19F3N4OC_{16}H_{19}F_{3}N_{4}O, and it is characterized by the following key functional groups:

  • Pyrimidine : Known for its role in various biological processes.
  • Pyrrolidine : Often associated with enhancing bioactivity.
  • Trifluoromethyl group : Imparts unique electronic properties that may influence binding affinity and selectivity.

The biological activity of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various kinases, which are critical in regulating cell proliferation and survival. For instance, it may inhibit the activity of receptor tyrosine kinases (RTKs), which play a significant role in cancer progression .
  • Binding Affinity : Studies indicate that the compound can bind to the ATP-binding site of kinases, leading to modulation of downstream signaling pathways that are often dysregulated in cancer cells .

Case Studies

Several studies have explored the biological efficacy of this compound:

  • Anticancer Activity : In vitro assays have shown that N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The observed IC50 values indicate potent inhibitory effects comparable to established anticancer agents .
Cell LineIC50 (µM)Reference
MCF7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Pharmacological Applications

The compound has been evaluated for its potential therapeutic applications beyond oncology:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Research indicates some efficacy against bacterial strains, suggesting potential use as an antimicrobial agent.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Pyrimidine-Based Analogues with Benzamide Moieties

GNF-2-deg ()
  • Structure: Contains a 6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl group linked to a benzamide via a triethylene glycol chain.
  • Key Features :
    • Extended ethylene glycol linker improves solubility but may reduce membrane permeability compared to the ethoxyethyl linker in the target compound.
    • Incorporates a dioxopiperidinyl isoindoline group, enabling proteolysis-targeting chimera (PROTAC) activity for protein degradation .
  • Molecular Weight : ~589 g/mol (higher than the target compound), suggesting distinct pharmacokinetic profiles.
L868-0171 ()
  • Structure : N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide.
  • Chloro and trifluoromethyl substituents on the phenyl ring vs. the target compound’s trifluoromethyl group.
  • Molecular Weight : 414.81 g/mol, with reduced complexity compared to the target compound .

Fluorinated Heterocyclic Analogues

Example 53 ()
  • Structure : Fluorinated pyrazolo[3,4-d]pyrimidin-3-yl core with a chromen-4-one substituent.
  • Key Features :
    • Multiple fluorine atoms increase electronegativity and binding affinity to hydrophobic targets.
    • Larger aromatic systems (chromen-4-one) may confer distinct target selectivity compared to the pyrimidine-benzamide scaffold.
  • Molecular Weight : 589.1 g/mol, similar to GNF-2-deg but unrelated in application (likely kinase inhibition) .

Thioether and Sulfonamide Derivatives ()

  • Examples: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide.
  • Key Features :
    • Thioether linkages and thiazole/isooxazole rings enhance hydrogen bonding but reduce metabolic stability compared to the target compound’s ether linker.
    • Designed for antiviral or anticancer applications, suggesting divergent biological targets despite benzamide similarity .

Comparative Analysis Table

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Pyrimidine-benzamide Trifluoromethyl, pyrrolidin-1-yl 395.38 Undisclosed (structural studies)
GNF-2-deg () Pyrimidine-isoindoline Trifluoromethoxy, triethylene glycol ~589 Protein degradation (PROTACs)
L868-0171 () Pyrimidine-acetamide Chloro, trifluoromethyl 414.81 Undisclosed
Example 53 () Pyrazolo-pyrimidine-chromen Fluoro, isopropylbenzamide 589.1 Kinase inhibition
Thioether derivatives () Benzamide-thioether Thiazolyl, trifluoromethylpyridinyl ~450–500 Antiviral/anticancer

Research Implications

  • Structural Flexibility : The ethoxyethyl linker in the target compound balances solubility and membrane permeability better than GNF-2-deg’s triethylene glycol chain .
  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound likely enhances metabolic stability compared to chloro or methyl groups in analogues like L868-0171 .
  • Target Specificity : Unlike PROTACs (GNF-2-deg) or kinase inhibitors (Example 53), the target compound’s simpler scaffold may favor interactions with enzymes or receptors requiring compact ligands.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.